3-(4-t-Butylsulfamoylphenyl)-5-hydroxybenzoic acid
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Overview
Description
3-(4-t-Butylsulfamoylphenyl)-5-hydroxybenzoic acid is an organic compound characterized by the presence of a t-butylsulfamoyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety with a hydroxyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-t-Butylsulfamoylphenyl)-5-hydroxybenzoic acid typically involves a multi-step process. One common route includes the sulfonation of 4-t-butylphenol followed by coupling with 5-hydroxybenzoic acid. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, use of advanced catalysts, and automated reaction monitoring are employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-t-Butylsulfamoylphenyl)-5-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents under acidic or basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
3-(4-t-Butylsulfamoylphenyl)-5-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-t-Butylsulfamoylphenyl)-5-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, leading to inhibition of enzyme activity. The hydroxyl group may participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-t-Butylphenol: Lacks the sulfonamide and hydroxyl groups, making it less versatile in chemical reactions.
5-Hydroxybenzoic acid:
Sulfanilamide: Contains a sulfonamide group but lacks the aromatic hydroxyl and carboxylic acid groups.
Uniqueness
3-(4-t-Butylsulfamoylphenyl)-5-hydroxybenzoic acid is unique due to the combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-[4-(tert-butylsulfamoyl)phenyl]-5-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-17(2,3)18-24(22,23)15-6-4-11(5-7-15)12-8-13(16(20)21)10-14(19)9-12/h4-10,18-19H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEQFKFVXAIWLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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